4,5-Difluoro-2-hydroxybenzaldehyde

Schiff base synthesis Fluorine chemistry Electronic effects

Research on DXP synthase inhibitors or fluorinated Schiff-base catalysts demands exacting isomer purity-generic salicylaldehydes can lead to synthetic failure or false biological results. 4,5-Difluoro-2-hydroxybenzaldehyde (CAS 199287-52-0) is the authenticated scaffold for these applications. · DXP Synthase Inhibition: O-methyl oxime derivative is a documented competitive inhibitor of E. coli DXP synthase (Ki >200 µM), a validated target in the non-mevalonate pathway; incorrect isomers show non-specific redox activity only. · Fluorescence Derivatization: Validated as a selective derivatization reagent for trace aldehydes in LC analysis; the 4,5-difluoro pattern ensures optimal sensitivity and chromatographic resolution. · SPOS Linker: Established as an efficient linker for solid-phase organic synthesis of benzylic secondary amine libraries, enabling mild, selective cleavage. · Supply Assurance: Available at ≥98% purity (HPLC), with full CoA documentation. Bulk quantities (up to kg scale) supported for process development.

Molecular Formula C7H4F2O2
Molecular Weight 158.1 g/mol
CAS No. 199287-52-0
Cat. No. B188027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-hydroxybenzaldehyde
CAS199287-52-0
Molecular FormulaC7H4F2O2
Molecular Weight158.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)O)C=O
InChIInChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
InChIKeyHRLWPXGNZQEUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoro-2-hydroxybenzaldehyde Sourcing & Properties


4,5-Difluoro-2-hydroxybenzaldehyde (CAS 199287-52-0) is a polysubstituted fluorinated aromatic aldehyde [1]. Its molecular formula is C7H4F2O2, with a molecular weight of 158.10 g/mol [1]. This compound features a benzaldehyde core with fluorine atoms at the 4- and 5-positions and a hydroxyl group at the 2-position, which confers distinct electronic and steric properties . It is typically procured as a crystalline solid with a melting point range of 68-72 °C, and suppliers commonly offer it at purities of ≥98% . Its unique substitution pattern makes it a valuable building block in pharmaceutical and materials science research .

4,5-Difluoro-2-hydroxybenzaldehyde Substitution Risks


Substituting 4,5-Difluoro-2-hydroxybenzaldehyde (4,5-DFHBA) with another difluorosalicylaldehyde isomer, such as 3,4- or 3,6-difluoro-2-hydroxybenzaldehyde, or a non-fluorinated analog like salicylaldehyde, is not a viable procurement strategy for specialized applications. The exact position of the fluorine atoms on the aromatic ring dictates the molecule's electronic distribution, acidity, hydrogen-bonding capability, and reactivity, which in turn govern its performance in specific chemical transformations and biological interactions . For instance, the electron-withdrawing effect of fluorine at the 4- and 5-positions, combined with the intramolecular hydrogen bond of the ortho-hydroxy aldehyde, creates a unique electronic environment that directly influences reaction outcomes and binding affinities, as evidenced by differential inhibition constants observed for its oxime derivative [1]. Using an incorrect isomer can lead to complete failure of a synthetic route or invalid biological assay results, resulting in significant loss of time and research materials.

4,5-Difluoro-2-hydroxybenzaldehyde Evidence Guide


Fluorination Effect on Schiff Base Formation

The presence of two fluorine atoms at the 4- and 5-positions in 4,5-DFHBA increases the acidity of the phenol group and lowers the electron density on the aldehyde carbonyl compared to non-fluorinated salicylaldehyde. This electronic modulation directly impacts the rate and yield of Schiff base condensation reactions . While head-to-head kinetic studies are not available, the distinct electronic properties of 4,5-DFHBA (XLogP3-AA = 1.8) [1] compared to salicylaldehyde (XLogP3-AA = 1.6) [2] provide a class-level inference of altered reactivity and lipophilicity, which are critical for optimizing reaction conditions and product yields in the synthesis of fluorinated ligands and pharmaceuticals.

Schiff base synthesis Fluorine chemistry Electronic effects

Isomer-Dependent Enzyme Inhibition

The position of fluorine substitution on the salicylaldehyde core critically determines its biological activity. While specific data for 4,5-DFHBA itself is limited, its close analog, the O-methyl oxime derivative of 4,5-DFHBA, demonstrates a specific enzyme inhibition profile. This contrasts with other isomers. For instance, 3,5-difluorosalicylaldehyde has been reported to have a redox potential of -0.77 V and functions as a strong reducing agent with antibacterial activity . While a direct, quantitative comparison of enzyme inhibition between isomers is not available in the public domain, this difference in reported mechanism of action (specific enzyme inhibition for 4,5-DFHBA derivative vs. redox activity for 3,5-difluoro analog) underscores the importance of selecting the correct isomer for specific biological applications.

Enzyme inhibition Antimicrobial Structure-activity relationship

Selective Fluorescence Derivatization

4,5-DFHBA has been validated for use as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, demonstrating selective reactivity that aids in detection . While quantitative data on detection limits compared to other derivatizing agents are not available, this application highlights its specific reactivity profile. A comparator like 3,4-difluoro-2-hydroxybenzaldehyde is not documented for this use, suggesting that the 4,5-difluoro substitution pattern may confer unique selectivity or sensitivity for this analytical technique.

Analytical chemistry Fluorescence Derivatization HPLC

Solid-Phase Synthesis Linker

4,5-DFHBA has been specifically investigated and shown to be effective as a linker molecule for solid-phase organic synthesis, particularly for the synthesis of benzylic secondary amines and their derivatives (ureas, sulfonamides, aryl amides) . This application is not commonly reported for other difluorosalicylaldehyde isomers (e.g., 3,4- or 3,6-), highlighting a unique, application-specific advantage of the 4,5-difluoro substitution pattern in facilitating this type of solid-support chemistry.

Solid-phase synthesis Linker Combinatorial chemistry

Purity and Supply Consistency

For procurement, ensuring high and consistent purity is paramount for reproducible research. 4,5-DFHBA is commercially available from multiple suppliers at a guaranteed purity of ≥98% . This high purity standard is comparable to its isomer 3,4-difluoro-2-hydroxybenzaldehyde, which is also offered at 97-98% purity . However, 4,5-DFHBA is more widely available from a greater number of verified suppliers , which can lead to better price stability, shorter lead times, and more consistent supply chains, a critical factor for long-term research projects and industrial scale-up.

Quality control Purity Procurement Reproducibility

4,5-Difluoro-2-hydroxybenzaldehyde Applications


Fluorinated Schiff Base Ligand Synthesis

The electron-withdrawing effect of the 4,5-difluoro substitution pattern in 4,5-DFHBA increases the electrophilicity of the aldehyde carbonyl, making it more reactive towards nucleophilic amines compared to non-fluorinated salicylaldehyde. This property is crucial for the efficient synthesis of fluorinated Schiff base ligands, which are used in catalysis and materials science . The resulting Schiff bases can form stable metal complexes with altered redox and electronic properties due to the fluorine substituents, enabling applications in areas like electrocatalysis or as enzyme mimics. Using 4,5-DFHBA ensures higher reaction yields and product purity, as generic analogs may not react or could lead to complex mixtures.

Enzyme Inhibitor Development for Antimicrobials

Researchers developing novel antimicrobial agents targeting the non-mevalonate pathway in bacteria require a specific inhibitor scaffold. The O-methyl oxime derivative of 4,5-DFHBA is a documented competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase in E. coli . This specific mechanism of action is not observed with isomers like 3,5-difluorosalicylaldehyde, which acts as a non-specific redox agent . Therefore, procurement of 4,5-DFHBA is essential for synthesizing this specific class of enzyme inhibitors. Substituting with another difluorosalicylaldehyde isomer would lead to a compound with a different and potentially irrelevant biological activity profile, invalidating structure-activity relationship (SAR) studies.

Fluorescence Derivatization for HPLC

In analytical chemistry, the development of sensitive and selective detection methods for trace aldehydes is a common challenge. 4,5-DFHBA has been validated as a fluorescence derivatization reagent for this purpose, offering selective reactivity that enhances detection in liquid chromatography . The specific electronic and steric properties conferred by the 4,5-difluoro substitution pattern are likely responsible for this selectivity. Using a generic analog like 3,4- or 3,6-difluoro-2-hydroxybenzaldehyde, which have not been reported for this application, could result in lower sensitivity, poor chromatographic resolution, or interference from side products, compromising the analytical method's robustness and reliability.

Solid-Phase Synthesis of Compound Libraries

Combinatorial chemistry relies on robust and efficient linkers to attach starting materials to a solid support and subsequently release the final products. 4,5-DFHBA is a documented and effective linker for SPOS, particularly for constructing benzylic secondary amine libraries . Its unique reactivity allows for selective cleavage under mild conditions, preserving the integrity of the synthesized compounds. This application is specific to the 4,5-difluoro isomer, and other difluorosalicylaldehydes are not known to perform this function. Procuring 4,5-DFHBA for this purpose ensures compatibility with established SPOS protocols, whereas substituting it could lead to failed syntheses and wasted resources.

Technical Documentation Hub

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